2-(Cyclopropylamino)acetamide
Overview
Description
2-(Cyclopropylamino)acetamide is a chemical compound that is part of a broader class of compounds known for their utility in organic synthesis, particularly in the creation of heterocyclic systems and other functionalized molecules. The papers provided discuss various synthetic methods and applications of related compounds, which can offer insights into the properties and potential uses of 2-(Cyclopropylamino)acetamide.
Synthesis Analysis
The synthesis of related compounds to 2-(Cyclopropylamino)acetamide has been explored in several studies. For instance, a facile synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates, which share a similar structural motif, has been reported using oxidative cyclization followed by a neighboring group-assisted decarboxylation, yielding the products with excellent diastereoselectivities . Additionally, the synthesis of cyanophenylamino-acetamide derivatives via a one-pot multicomponent reaction demonstrates the versatility of acetamide derivatives in forming complex structures . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(Cyclopropylamino)acetamide.
Molecular Structure Analysis
While the papers do not directly discuss the molecular structure of 2-(Cyclopropylamino)acetamide, they do provide information on similar compounds. The stereochemistry of these molecules is often a critical aspect of their synthesis, as seen in the enantio- and diastereoselective synthesis of a cyclopentyl acetamide derivative, which is a key intermediate for the drug (+)-cyclaradine . This suggests that the molecular structure of 2-(Cyclopropylamino)acetamide, particularly its stereochemistry, could be significant for its biological activity and synthesis.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is a subject of interest in the papers. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been shown to be a versatile intermediate for the synthesis of various heterocyclic systems . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used as a synthon in the creation of polyfunctionalized heterocyclic compounds . These studies suggest that 2-(Cyclopropylamino)acetamide could also participate in a range of chemical reactions, potentially leading to the synthesis of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropylamino)acetamide are not directly discussed in the provided papers. However, by examining the properties of structurally related compounds, one can infer that factors such as solubility, stability under various conditions, and reactivity with different reagents would be important considerations for its use in synthesis. The moderate to good yields and functional group tolerance observed in the synthesis of related compounds suggest that 2-(Cyclopropylamino)acetamide may also exhibit favorable properties for synthetic applications .
Scientific Research Applications
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative, structurally related to 2-(cyclopropylamino)acetamide, demonstrated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, indicating its potential for therapeutic use in treating viral encephalitis (Ghosh et al., 2008).
Bioactive Conformation Investigation
Research on histamine H3 receptor antagonists, including compounds with a cyclopropyl core similar to 2-(cyclopropylamino)acetamide, used a cyclopropylic strain-based strategy for conformational restriction. This approach was effective for understanding the bioactive conformations essential for H3 receptor binding, indicating the value of cyclopropyl structures in drug design (Watanabe et al., 2010).
Chemical Synthesis and Methodology
A study demonstrated the dibromohydration of N-(2-alkynylaryl)acetamide, utilizing a neighbouring acetamino group for regioselective synthesis. This method, relevant for compounds like 2-(cyclopropylamino)acetamide, allows for metal-free conditions and highlights the versatility of acetamide derivatives in synthetic chemistry (Qiu et al., 2017).
Novel Synthetic Routes and Applications
Research on acetamide/SO2Cl2 as a reagent presents a more effective method for Friedel–Craft’s acylation of aromatic compounds. This study contributes to the broader understanding and utility of acetamide derivatives in the synthesis of complex organic molecules, including those related to 2-(cyclopropylamino)acetamide (Kumar et al., 2014).
Heterocyclic Synthesis Intermediates
2-Cyano-N-(2-hydroxyethyl) acetamide, related to 2-(cyclopropylamino)acetamide, serves as a significant intermediate for synthesizing various novel heterocyclic systems. This compound's versatility in chemical reactions underlines the importance of acetamide derivatives in developing synthetic and pharmacologically active molecules (Gouda et al., 2015).
properties
IUPAC Name |
2-(cyclopropylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVOBSZOJJBJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)acetamide | |
CAS RN |
1016674-92-2 | |
Record name | 2-(cyclopropylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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